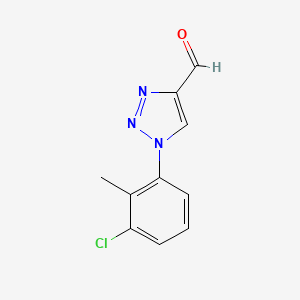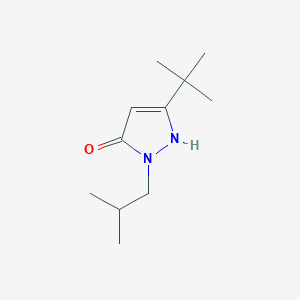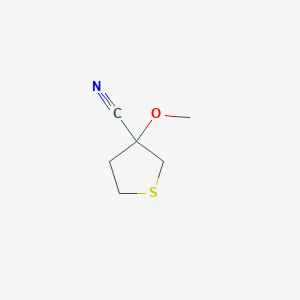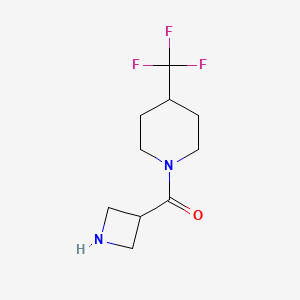![molecular formula C7H12F3NO B1467220 [1-(2,2,2-トリフルオロエチル)ピロリジン-3-イル]メタノール CAS No. 1248367-21-6](/img/structure/B1467220.png)
[1-(2,2,2-トリフルオロエチル)ピロリジン-3-イル]メタノール
概要
説明
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol: is an organic compound that features a pyrrolidine ring substituted with a trifluoroethyl group and a hydroxymethyl group
科学的研究の応用
Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme mechanisms and studying protein-ligand interactions.
Medicine: In medicinal chemistry, [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions, followed by reduction of the resulting intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoroethyl ketones or aldehydes.
Reduction: Formation of trifluoroethyl-substituted alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
作用機序
The mechanism of action of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
類似化合物との比較
[1-(2,2,2-Trifluoroethyl)pyrrolidine]: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in reactivity and applications.
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol:
Uniqueness: The presence of both the trifluoroethyl and hydroxymethyl groups in [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol imparts unique chemical properties that are not observed in its analogs. This combination of functional groups enhances its versatility in various chemical reactions and applications.
特性
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-2-1-6(3-11)4-12/h6,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJWOCDSSGNHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)

![[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467147.png)



![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)


